(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone
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Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Antibacterial Activity
The synthesized chromene–triazole conjugates have been screened for their antibacterial activity against various strains, including E. coli, S. aureus, P. aeruginosa, and B. subtilis. Among the 17 derivatives, six compounds exhibited the most promising antimicrobial effects . These findings suggest potential applications in combating bacterial infections.
Antifungal Activity
In addition to antibacterial properties, the same derivatives were evaluated for antifungal activity against A. niger and C. albicans. Understanding their effectiveness against fungal pathogens is crucial for developing antifungal agents .
Molecular Docking Studies
Molecular docking studies were conducted to explore the interactions of these compounds with specific enzymes. For instance:
- With lanosterol 14α-demethylase (CYP51; PDB ID: 5V5Z), the docking scores ranged from 103.672 to 96.917, compared to 110.839 for the reference ligand Voriconazole .
Chromene and Triazole Significance
Chromene derivatives are widely distributed in natural products and exhibit diverse biological activities, including anticancer, antitumor, antibacterial, antiviral, antioxidant, and more. Similarly, 1,2,3-triazoles possess pharmacological properties, such as anti-HIV, antimicrobial, anticonvulsant, and antimalarial effects. The combination of these two scaffolds in the studied compound opens up exciting avenues for drug discovery and chemical biology .
properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLFZLZPHDZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone |
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